molecular formula C9H17NO2S B606885 Cyclohexyl cysteinate CAS No. 139560-16-0

Cyclohexyl cysteinate

Cat. No. B606885
M. Wt: 203.3
InChI Key: XPGASFPQXHLGMR-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl cysteinate is a bioiactive chemical.

Scientific Research Applications

Quantitative Reactivity Profiling of Cysteine Quantitative reactivity profiling has been utilized to predict functional cysteines within proteomes, highlighting the intrinsic reactivity of cysteine residues in native biological systems. This approach has identified hyper-reactive cysteines specifying a wide range of activities, including catalysis and oxidative modification, which are crucial for understanding the roles of cysteine in various biological functions and the design of proteins with specific activities (Weerapana et al., 2010).

Prooxidative Chain Transfer Activity by Thiol Groups Research into the prooxidative chain transfer activity of thiol groups in biological systems sheds light on the cysteine anomaly in aerobic life forms. This study explores the effects of lipophilic thiols on isolated biomembranes and cells, revealing their role in accelerating oxidative damage and influencing the structural biology of life, which has implications for the understanding of cysteine's distribution and function in biological systems (Kunath et al., 2020).

L-Cysteine Synthesis in Escherichia coli A study focusing on L-cysteine synthesis in Escherichia coli demonstrates the application of rational metabolic engineering and modular strategy to enhance L-cysteine production. This work not only advances our understanding of L-cysteine biosynthesis but also proposes a promising approach for industrial production of this important amino acid, with significant implications for medicine, food, and cosmetics industries (Liu et al., 2018).

Selective Detection of Cysteine Advances in the development of responsive probes for selective detection of cysteine highlight the importance of this amino acid as a biomarker in the diagnosis and treatment of human diseases. These studies contribute to the field of bioanalytical chemistry by providing tools for rapid and accurate quantification of cysteine in complex biological systems, facilitating future personalized diagnostics and therapies (Zhang et al., 2020).

Cysteine-Enriched Protein Supplements Research into the clinical and nutritional benefits of cysteine-enriched protein supplements demonstrates the potential of these supplements to enhance antioxidant status and improve outcomes in certain diseases. This work underscores the significance of cysteine in fighting chronic inflammation and highlights the potential of cysteine-rich proteins, such as keratin, as nutraceuticals for improving antioxidant status in health and disease (McPherson & Hardy, 2011).

properties

CAS RN

139560-16-0

Product Name

Cyclohexyl cysteinate

Molecular Formula

C9H17NO2S

Molecular Weight

203.3

IUPAC Name

cyclohexyl L-cysteinate

InChI

InChI=1S/C9H17NO2S/c10-8(6-13)9(11)12-7-4-2-1-3-5-7/h7-8,13H,1-6,10H2/t8-/m0/s1

InChI Key

XPGASFPQXHLGMR-QMMMGPOBSA-N

SMILES

N[C@@H](CS)C(OC1CCCCC1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cyclohexyl cysteinate;  Cysteine cyclohexylester;  Cysteine cyclohexyl ester; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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